REACTION_CXSMILES
|
CS[C:3]([S:9][CH3:10])=[C:4]([C:7]#[N:8])[C:5]#[N:6].[NH2:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1>C1(C)C=CC=CC=1>[C:5]([C:4](=[C:3]([S:9][CH3:10])[NH:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)[C:7]#[N:8])#[N:6]
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Name
|
|
Quantity
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11 g
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Type
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reactant
|
Smiles
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CSC(=C(C#N)C#N)SC
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Name
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|
Quantity
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6 g
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Type
|
reactant
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Smiles
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NC=1C=NC=CC1
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
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is stirred at 60° C. for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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Filtration of the reaction mixture
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Type
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TEMPERATURE
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Details
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while still warm
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Type
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WASH
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Details
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washing of the filter residue with toluene
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Reaction Time |
18 h |
Name
|
|
Type
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product
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Smiles
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C(#N)C(C#N)=C(NC=1C=NC=CC1)SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |